Sofosbuvir D6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

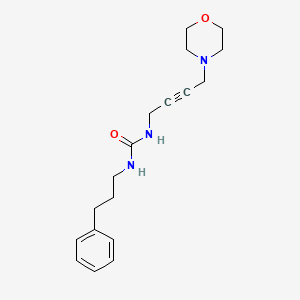

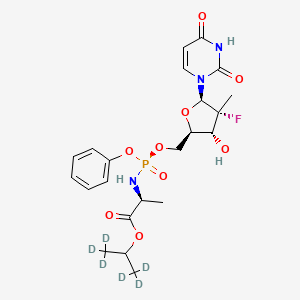

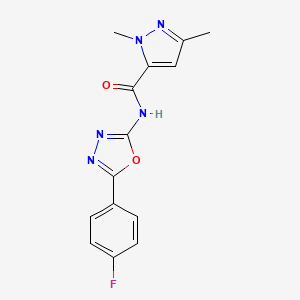

GS-7977 D6は、ソフォスブビルD6としても知られており、ソフォスブビルの重水素標識版です。ソフォスブビルは、ウイルス複製に不可欠なC型肝炎ウイルス(HCV)RNAポリメラーゼNS5Bを阻害するヌクレオチドアナログです。 この化合物は、主にソフォスブビルの薬物動態と代謝を研究するための科学研究で使用されています .

準備方法

合成経路と反応条件

GS-7977 D6の合成には、ソフォスブビル分子への重水素原子の組み込みが伴います反応条件には、重水素の組み込みを確実にするために、重水素化試薬と溶媒の使用が含まれることが多いです .

工業生産方法

GS-7977 D6の工業生産は、ラボでの合成と同じ合成経路に従いますが、規模が大きくなります。このプロセスには、中間体の調製、精製、最終製品の形成など、複数のステップが含まれます。 高性能液体クロマトグラフィー(HPLC)は、最終製品の精製によく使用されます .

化学反応の分析

反応の種類

GS-7977 D6は、次のものを含むさまざまな化学反応を起こします。

酸化: 化合物は酸化されてさまざまな代謝産物を形成できます。

還元: 還元反応は、分子内の官能基を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな代謝産物とGS-7977 D6のアナログが含まれ、これらは薬物動態と代謝のさらなる研究に使用されます .

科学研究への応用

GS-7977 D6は、特に次の分野で科学研究で広く使用されています。

化学: 重水素標識化合物の化学的性質と反応を研究するため。

生物学: ソフォスブビルの生物活性と代謝を調査するため。

医学: C型肝炎の治療におけるソフォスブビルの薬物動態と薬力学を理解するため。

科学的研究の応用

GS-7977 D6 is widely used in scientific research, particularly in the fields of:

Chemistry: To study the chemical properties and reactions of deuterium-labeled compounds.

Biology: To investigate the biological activity and metabolism of Sofosbuvir.

Medicine: To understand the pharmacokinetics and pharmacodynamics of Sofosbuvir in the treatment of hepatitis C.

Industry: To develop and optimize the production processes for deuterium-labeled compounds

作用機序

GS-7977 D6は、HCV RNAポリメラーゼNS5Bを阻害することで効果を発揮します。化合物は細胞内で代謝されて活性な三リン酸を形成し、これはウイルスRNAに組み込まれ、鎖終結剤として作用し、さらなるウイルス複製を防ぎます。 分子標的には、NS5BポリメラーゼとウイルスRNA合成に関与する経路が含まれます .

類似の化合物との比較

類似の化合物

ソフォスブビル: GS-7977 D6の非重水素化バージョン。

PSI-7977: ソフォスブビルのもう1つの異性体。

GS-331007: ソフォスブビルの主要な循環代謝産物

独自性

GS-7977 D6は、重水素原子の組み込みにより、ソフォスブビルの代謝経路と薬物動態についての洞察を提供できるため、独特です。 重水素標識により、科学的研究におけるより正確な追跡と分析が可能になります .

類似化合物との比較

Similar Compounds

Sofosbuvir: The non-deuterated version of GS-7977 D6.

PSI-7977: Another isomer of Sofosbuvir.

Uniqueness

GS-7977 D6 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Sofosbuvir. The deuterium labeling allows for more precise tracking and analysis in scientific studies .

特性

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-FMYNZQRGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2899863.png)

![1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one](/img/structure/B2899866.png)

![Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2899873.png)

![N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide](/img/structure/B2899877.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)

![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)

![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)